molecular formula C20H29NO7S B12062601 Reboxetine mesylate hydrate

Reboxetine mesylate hydrate

Cat. No.: B12062601
M. Wt: 427.5 g/mol
InChI Key: SZPHEVAYLIVGRC-BAMQSBMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Reboxetine mesylate hydrate is a selective norepinephrine reuptake inhibitor primarily used as an antidepressant. It is known for its efficacy in treating clinical depression, panic disorder, and attention deficit hyperactivity disorder (ADHD). The compound is marketed under various trade names, including Edronax, Norebox, Prolift, Solvex, Davedax, and Vestra .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of reboxetine mesylate hydrate involves several key steps:

    Formation of the Intermediate: The process begins with the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol.

    Cyclization: This intermediate undergoes cyclization with morpholine to produce 2-(2-ethoxyphenoxy)morpholine.

    Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral chromatography.

    Mesylate Formation: The desired enantiomer is reacted with methanesulfonic acid to form reboxetine mesylate.

    Hydration: Finally, the compound is hydrated to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated chiral resolution.

Chemical Reactions Analysis

Types of Reactions

Reboxetine mesylate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can modify the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium ethoxide and potassium tert-butoxide facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Reboxetine mesylate hydrate has a wide range of scientific research applications:

Mechanism of Action

Reboxetine mesylate hydrate exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation. By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. This action helps alleviate symptoms of depression and anxiety. The molecular targets include the norepinephrine transporter and various receptors involved in the norepinephrine signaling pathway .

Comparison with Similar Compounds

Similar Compounds

    Atomoxetine: Another selective norepinephrine reuptake inhibitor used to treat ADHD.

    Desipramine: A tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.

    Nortriptyline: Another tricyclic antidepressant that inhibits norepinephrine reuptake.

Uniqueness

Reboxetine mesylate hydrate is unique in its high selectivity for norepinephrine reuptake inhibition, which results in fewer side effects compared to other antidepressants that also affect serotonin and dopamine reuptake. This selectivity makes it particularly useful for patients who do not respond well to other types of antidepressants .

Properties

Molecular Formula

C20H29NO7S

Molecular Weight

427.5 g/mol

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid;hydrate

InChI

InChI=1S/C19H23NO3.CH4O3S.H2O/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4;/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4);1H2/t18-,19-;;/m1../s1

InChI Key

SZPHEVAYLIVGRC-BAMQSBMESA-N

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O.O

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O.O

Origin of Product

United States

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